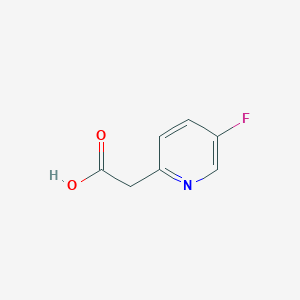

2-(5-Fluoropyridin-2-YL)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoropyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-5-1-2-6(9-4-5)3-7(10)11/h1-2,4H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZVAIZIJBXHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717201 | |

| Record name | (5-Fluoropyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000515-83-2 | |

| Record name | (5-Fluoropyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(5-Fluoropyridin-2-YL)acetic acid molecular weight

An In-depth Technical Guide to 2-(5-Fluoropyridin-2-yl)acetic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds serve as foundational elements for the design of novel therapeutic agents. Among these, pyridine derivatives are of paramount importance due to their presence in numerous approved drugs and their versatile chemical nature. This compound is a specialized building block that combines the advantageous properties of the pyridine ring, a flexible acetic acid linker, and the strategic placement of a fluorine atom. This strategic fluorination is a widely recognized tool in drug discovery used to modulate physicochemical and pharmacokinetic properties such as metabolic stability, binding affinity, and central nervous system (CNS) penetration.[1][2]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and professionals in drug development. It details the molecule's core physicochemical properties, outlines a representative synthetic pathway, discusses analytical characterization, and explores its strategic value in the design of new chemical entities.

Core Physicochemical Properties and Identifiers

The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. The molecular weight and other key identifiers for this compound are summarized below. The compound is commonly available as a free acid or as a hydrochloride salt, the properties of which are also included for completeness.

| Property | Value (Free Acid) | Value (Hydrochloride Salt) | Source |

| IUPAC Name | This compound | This compound; hydrochloride | [3][4] |

| Molecular Formula | C₇H₆FNO₂ | C₇H₇ClFNO₂ | [5][6] |

| Molecular Weight | 155.13 g/mol | 191.59 g/mol | [4][5] |

| CAS Number | 1000515-83-2 | 1795504-70-9 | [5][7] |

| Appearance | Solid / Powder | Powder | [4] |

| Boiling Point | 265.0 ± 25.0 °C (at 760 mmHg) | Not Available | |

| SMILES | FC1=CC=C(CC(=O)O)N=C1 | Cl.OC(=O)CC1=NC=C(F)C=C1 | [5][7] |

| InChI Key | GNZVAIZIJBXHHD-UHFFFAOYSA-N | DSIFPJLJJKMLBY-UHFFFAOYSA-N | [4] |

| Storage Temperature | -20°C, sealed, away from moisture | 4°C | [4] |

Synthesis and Mechanistic Rationale

While multiple synthetic routes to this compound are conceivable, a common and logical approach proceeds from a readily available substituted picoline. The following diagram illustrates a representative two-step pathway starting from 5-fluoro-2-methylpyridine. This method is advantageous as it utilizes well-established and high-yielding chemical transformations.

Caption: A plausible synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Step 1 (Bromination): The synthesis initiates with the radical bromination of the methyl group of 5-fluoro-2-methylpyridine. N-Bromosuccinimide (NBS) is selected as the bromine source because it provides a low, steady concentration of bromine, minimizing side reactions. Azobisisobutyronitrile (AIBN) is a standard radical initiator that decomposes upon heating to generate radicals, which then propagate the reaction. Carbon tetrachloride (CCl₄) is a classic solvent for such reactions, although safer alternatives like cyclohexane may also be employed.

-

Step 2 (Cyanation): The resulting benzylic bromide is a good electrophile. It undergoes a nucleophilic substitution reaction with sodium cyanide (NaCN). Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the sodium cation and leaving the cyanide anion highly reactive.

-

Step 3 (Hydrolysis): The final step involves the acid-catalyzed hydrolysis of the nitrile intermediate. Heating in the presence of a strong acid like sulfuric acid protonates the nitrile nitrogen, making the carbon atom susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis yield the desired carboxylic acid. This is a robust and high-yielding method for converting nitriles to carboxylic acids.

Analytical Quality Control

To ensure the identity, purity, and quality of the final compound, a systematic analytical workflow is essential. This process validates the success of the synthesis and confirms that the material is suitable for subsequent use in research and development.

Caption: Self-validating analytical workflow for compound characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule, ensuring the correct connectivity of atoms. ¹⁹F NMR is particularly crucial for verifying the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, matching it to the calculated value of 155.13 Da. It is a primary method for verifying that the target molecule has been formed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of a small molecule. By separating the target compound from any unreacted starting materials, byproducts, or impurities, it provides a quantitative measure of purity, typically expressed as a percentage of the total peak area.

Strategic Value in Drug Discovery

The utility of this compound in drug discovery stems from the combined contributions of its three key structural motifs. The strategic incorporation of this building block can significantly enhance the drug-like properties of a lead compound.

Caption: Key structural motifs and their roles in medicinal chemistry.

-

The Fluorine Atom: The introduction of fluorine at the 5-position of the pyridine ring has profound effects. It lowers the pKa of the pyridine nitrogen, reducing its basicity and potentially avoiding unwanted interactions with off-target proteins. The strong C-F bond can block metabolic oxidation at that position, increasing the compound's half-life.[1]

-

The Pyridine Ring: As a heterocyclic aromatic ring, it serves as a robust scaffold. The nitrogen atom acts as a hydrogen bond acceptor, a critical interaction for binding to many biological targets.[2] The ring can also engage in π-stacking or other non-covalent interactions within a protein's binding pocket.

-

The Acetic Acid Moiety: This functional group provides significant versatility. It can act as a flexible linker to connect the pyridine core to other parts of a molecule. The carboxylic acid group is a potent hydrogen bond donor and acceptor. In its deprotonated carboxylate form, it can form strong ionic bonds (salt bridges) with positively charged residues like arginine or lysine in a target protein, often leading to a substantial increase in binding affinity.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of this compound, designed to be self-validating and reproducible.

Protocol 1: Representative Synthesis via Nitrile Hydrolysis

Objective: To synthesize this compound from 2-(5-Fluoropyridin-2-yl)acetonitrile.

Materials:

-

2-(5-Fluoropyridin-2-yl)acetonitrile (1.0 eq)

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(5-Fluoropyridin-2-yl)acetonitrile (e.g., 5.0 g).

-

Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (40 mL) to the flask. Causality: This provides the acidic medium and water required for the hydrolysis reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 110-120°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: After the reaction is complete, cool the flask to room temperature and then further in an ice bath. Slowly and carefully pour the acidic solution over crushed ice (100 g) in a large beaker.

-

Neutralization: While stirring, slowly add saturated sodium bicarbonate solution to the mixture until the pH is approximately 4-5. Causality: This neutralizes the excess sulfuric acid and protonates the product, causing it to precipitate or be ready for extraction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Purity Analysis by Reverse-Phase HPLC

Objective: To determine the purity of the synthesized this compound.

Materials & Equipment:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Sample of synthesized product (~1 mg/mL in 50:50 Water:Acetonitrile)

Procedure:

-

System Setup: Equilibrate the C18 column with a starting mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.

-

Methodology:

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B

-

20-25 min: Re-equilibration at 5% B

-

-

-

Data Analysis: Inject the prepared sample. Integrate the area of all peaks detected at 254 nm.

-

Purity Calculation: The purity is calculated as (Area of the main product peak / Total area of all peaks) x 100%. Trustworthiness: This method provides a self-validating system where the purity is determined relative to all other UV-active components in the sample.

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting. All procedures should be performed in a well-ventilated fume hood by trained personnel.[8]

| Hazard Class | GHS Statement | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Storage and Disposal: Store in a tightly sealed container in a cool, dry place away from moisture. Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a high-value building block for drug discovery and development. Its molecular weight of 155.13 g/mol belies a structural complexity that offers medicinal chemists multiple avenues for therapeutic design. The strategic combination of a fluorinated pyridine ring and an acetic acid moiety provides a powerful tool for optimizing ligand-target interactions, enhancing pharmacokinetic profiles, and ultimately, accelerating the development of novel drug candidates. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for leveraging its full potential in the research laboratory.

References

-

Appchem. This compound hydrochloride | 1795504-70-9. Available from: [Link]

-

Appchem. This compound | 1000515-83-2. Available from: [Link]

-

Premier Medical. Safety Data Sheet. Available from: [Link]

-

MySkinRecipes. 2-((5-Fluoropyridin-2-yl)oxy)aceticacid. Available from: [Link]

-

Gill, H. et al. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available from: [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available from: [Link]

-

PubChem. 2-(5-Chloropyridin-2-yl)acetic acid. Available from: [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

Wikipedia. Acetic acid. Available from: [Link]

-

MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. Available from: [Link]

-

Wanfang Data. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Available from: [Link]

-

MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. Available from: [Link]

-

PubChem. Fluoroacetic acid. Available from: [Link]

-

PubMed. Applying science to drug discovery. Available from: [Link]

-

American Elements. This compound hydrochloride | CAS 1795504-70-9. Available from: [Link]

Sources

An In-depth Technical Guide to 2-(5-Fluoropyridin-2-YL)acetic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. When incorporated into a privileged heterocycle like pyridine, the resulting fluorinated pyridine building blocks become highly valuable intermediates in the synthesis of novel therapeutics. 2-(5-Fluoropyridin-2-YL)acetic acid (CAS No: 1000515-83-2) is a prime example of such a strategic synthon, combining the bioisosteric benefits of the pyridine ring with the unique electronic properties of fluorine.[1][2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, offering insights for researchers and drug development professionals seeking to leverage this versatile molecule in their programs.

Physicochemical and Safety Profile

A thorough understanding of the fundamental properties and safety considerations of a building block is paramount for its effective and safe utilization in a laboratory setting.

Chemical and Physical Properties

This compound is a solid at room temperature, with a boiling point estimated to be 265.0 ± 25.0 °C at 760 mmHg.[3] Its molecular formula is C₇H₆FNO₂, corresponding to a molecular weight of approximately 155.13 g/mol .[3][4]

| Property | Value | Source(s) |

| CAS Number | 1000515-83-2 | [3][4] |

| Molecular Formula | C₇H₆FNO₂ | [3][4] |

| Molecular Weight | 155.13 g/mol | [3] |

| Physical Form | Solid | [3] |

| Boiling Point | 265.0 ± 25.0 °C at 760 mmHg | [3] |

| Storage Temperature | -20°C, sealed, away from moisture | [3] |

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements: [7]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [7]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves multi-step sequences starting from commercially available pyridine precursors. Understanding its synthesis is crucial for process development and for anticipating potential impurities.

Synthetic Strategies

A common approach to the synthesis of pyridylacetic acid derivatives involves the introduction of the acetic acid moiety onto a pre-functionalized pyridine ring.[8][9] One plausible synthetic route to this compound could start from 2-chloro-5-fluoropyridine.

Figure 1: A generalized synthetic workflow for this compound.

Experimental Protocol (Illustrative):

Step 1: Synthesis of Ethyl 2-(Pyridin-2-yl)acetate

-

To a solution of potassium hydroxide in ethanol and water, add ethyl 2-pyridylacetate.

-

Heat the mixture with stirring.

-

After the reaction is complete, remove the ethanol by distillation.

-

Extract the aqueous layer with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of 2 with 1N HCl.

-

Concentrate the aqueous layer to dryness.

-

Crystallize the resulting oil from diethyl ether to obtain 2-(pyridin-2-yl)acetic acid.

Causality Behind Experimental Choices:

-

The use of a strong base like potassium hydroxide is necessary to hydrolyze the ester to the corresponding carboxylic acid.

-

The reaction is heated to increase the rate of hydrolysis.

-

The work-up procedure involving an acid-base extraction is a standard method for isolating carboxylic acids from a reaction mixture.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the carboxylic acid group and the fluorinated pyridine ring.

-

Carboxylic Acid Group: This functional group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions provide a handle for further derivatization and incorporation into larger molecules.

-

Fluoropyridine Ring: The fluorine atom at the 5-position influences the electronic properties of the pyridine ring, making it more electron-deficient. This can affect its susceptibility to nucleophilic aromatic substitution, although the 2- and 6-positions are generally the most activated in pyridine systems. The stability of the pyridine ring is generally high, but harsh acidic or oxidative conditions should be approached with caution.[1][11]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. While a full, assigned dataset for the title compound is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methylene protons of the acetic acid side chain. The chemical shifts of the pyridine protons will be in the aromatic region (typically δ 7.0-8.5 ppm) and will exhibit splitting patterns characteristic of a substituted pyridine. The methylene protons will appear as a singlet, likely in the range of δ 3.5-4.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ 10-12 ppm), which may exchange with D₂O.[12][13]

-

¹³C NMR: The carbon NMR spectrum will show signals for the five carbons of the pyridine ring and the two carbons of the acetic acid moiety. The carbonyl carbon will be the most downfield signal (δ 170-180 ppm). The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm), with their chemical shifts influenced by the fluorine substituent.[14][15][16]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:[17][18][19][20]

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, around 1700-1750 cm⁻¹.

-

C-H stretching vibrations from the aromatic ring and the methylene group.

-

C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

-

A C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 155. Fragmentation patterns can provide further structural information, with common losses including the carboxylic acid group (-COOH) and cleavage of the acetic acid side chain.[7][21][22][23]

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to the advantageous properties imparted by the fluoropyridine scaffold.

Role as a Pharmaceutical Intermediate

Fluorinated pyridines are present in a significant number of approved drugs and clinical candidates.[1][2] The incorporation of a 5-fluoropyridine moiety can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby improving the overall pharmacokinetic profile of a drug candidate.[1] this compound serves as a versatile starting material for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[24]

Use in the Synthesis of Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The acetic acid functionality of this compound can be readily converted to an amide, which is a common linker in many kinase inhibitor designs. The fluorine atom can provide additional favorable interactions within the binding pocket or block metabolic hotspots.[25]

Figure 2: Application in the synthesis of kinase inhibitors.

Conclusion and Future Perspectives

This compound is a strategically important building block for medicinal chemists and drug development professionals. Its combination of a privileged pyridine scaffold, a versatile acetic acid handle, and the modulating effects of a fluorine substituent makes it a valuable tool for the synthesis of novel and improved therapeutic agents. While detailed experimental data for this specific compound is somewhat limited in the public domain, the principles outlined in this guide, based on the chemistry of related compounds, provide a solid foundation for its effective use in research and development. As the demand for more sophisticated and effective drugs continues to grow, the importance of key intermediates like this compound in the drug discovery pipeline is set to increase.

References

Click to expand

- Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. International Journal of Pharmaceutical Sciences.

- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed Central (PMC) - NIH.

- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.

- NMR Chemical Shifts. University of California, Riverside.

- 2-Pyridylacetic acid synthesis. ChemicalBook.

- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PubMed Central (PMC) - NIH.

- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.

- 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.

- FT-IR spectrum of the acetic acid.

- Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. NIH.

- This compound | 1000515-83-2. Sigma-Aldrich.

- Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.

- comparing the reactivity of 2-(2,6-dichloropyridin-4-yl)

- 28926-93-4(2-(2-phenylpyridin-4-yl)acetic acid) Product Description. ChemicalBook.

- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI.

- 2-(Pyridin-2-yl)

- This compound | 1000515-83-2 | C7H6FNO2 | Appchem. Appchem.

- This compound | 1000515-83-2. Sigma-Aldrich.

- The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth.

- 1H NMR Chemical Shift.

- Interpreting Infrared Spectra. Specac Ltd.

- mass spectra - fragmentation p

- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. PubMed Central (PMC) - NIH.

- 2-(5-Chloropyridin-2-yl)acetic acid. MySkinRecipes.

- 2-Pyridineacetic acid | C7H7NO2 | CID 85318. PubChem - NIH.

- This compound | 1000515-83-2 | C7H6FNO2 | Appchem. Appchem.

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Table of Characteristic IR Absorptions. University of Colorado Boulder.

- Mass Spectrometry Fragmentation P

- Fragment

- Mass Spectrometry - Fragmentation P

- 13C NMR Chemical Shifts.

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi.

- 13-C NMR Chemical Shift Table.pdf. University of California, Los Angeles.

Sources

- 1. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. This compound | 1000515-83-2 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Pyridineacetic acid | C7H7NO2 | CID 85318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. whitman.edu [whitman.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 11. AGU Fall Meeting 2020 [agu.confex.com]

- 12. web.pdx.edu [web.pdx.edu]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 20. uanlch.vscht.cz [uanlch.vscht.cz]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. scienceready.com.au [scienceready.com.au]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. 2-(5-Chloropyridin-2-yl)acetic acid [myskinrecipes.com]

- 25. 1000515-83-2|this compound|BLD Pharm [bldpharm.com]

A Senior Application Scientist's Guide to the Synthesis of 2-(5-Fluoropyridin-2-YL)acetic acid

Abstract

This technical guide provides an in-depth analysis of the synthetic methodologies for preparing 2-(5-fluoropyridin-2-yl)acetic acid, a pivotal intermediate in contemporary medicinal chemistry. Its unique structural features, particularly the fluorine-substituted pyridine ring, impart desirable pharmacokinetic properties to active pharmaceutical ingredients (APIs). This document explores the prevalent synthetic routes, including the malonic ester and cyanation-hydrolysis pathways, offering a comparative analysis based on yield, scalability, and safety. Detailed, field-tested protocols are provided, alongside a comprehensive guide to the analytical characterization of the final product. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical research and manufacturing.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a critical heterocyclic building block in the design and synthesis of novel therapeutic agents. The incorporation of a 5-fluoropyridine moiety is a strategic choice in drug design, as the fluorine atom can significantly enhance metabolic stability by blocking potential sites of oxidation, and its electronegativity can modulate the pKa of the pyridine nitrogen, influencing receptor binding interactions and overall pharmacokinetic profiles. This compound and its analogues serve as key intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory, antimicrobial, and antiviral agents.[1][2] The acetic acid side chain provides a versatile handle for further chemical elaboration, such as amide bond formation, to construct more complex molecular architectures.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals several viable synthetic disconnections. The most direct approaches originate from commercially available and relatively inexpensive 5-fluorinated pyridine derivatives, such as 2-chloro-5-fluoropyridine or 2-bromo-5-fluoropyridine.

Caption: Retrosynthetic analysis of this compound.

Two primary strategies emerge from this analysis:

-

The Malonic Ester Synthesis: A classic and robust method involving the nucleophilic aromatic substitution (SNAr) of a 2-halo-5-fluoropyridine with a malonic ester, followed by hydrolysis and decarboxylation.[3][4][5][6][7]

-

The Cyanation-Hydrolysis Pathway: An alternative route that proceeds through a nitrile intermediate, formed by the cyanation of a 2-halo-5-fluoropyridine, which is subsequently hydrolyzed to the desired carboxylic acid.[8][9][10]

In-Depth Analysis of Key Synthetic Methodologies

Route 1: The Malonic Ester Synthesis Pathway

This pathway is often the preferred method for laboratory-scale synthesis due to its reliability and the use of relatively common reagents. The core of this synthesis is the alkylation of diethyl malonate.[3][5][6]

Mechanism and Rationale: The α-protons of diethyl malonate are acidic (pKa ≈ 13) and can be readily removed by a moderately strong base, such as sodium ethoxide, to form a stabilized enolate.[4][6] This enolate then acts as a nucleophile, attacking the electron-deficient C2 position of 2-chloro-5-fluoropyridine in an SNAr reaction. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom facilitates this substitution. The resulting diester is then saponified, and subsequent acidification and heating cause decarboxylation to yield the final product.[5][6]

Caption: Workflow for the Malonic Ester Synthesis.

Experimental Protocol (Representative):

-

Enolate Formation and SNAr: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl malonate (1.2 eq) dropwise at room temperature. Stir for 30 minutes. Add 2-chloro-5-fluoropyridine (1.0 eq) and heat the mixture to reflux for 8-12 hours.

-

Workup and Isolation of Intermediate: Cool the reaction mixture, pour it into ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-(5-fluoropyridin-2-yl)malonate.

-

Hydrolysis and Decarboxylation: To the crude intermediate, add a 10% aqueous solution of sodium hydroxide (3.0 eq) and heat to reflux for 4-6 hours. Cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 2-3. Heat the acidified mixture to 100 °C for 1-2 hours to effect decarboxylation.

-

Final Purification: Cool the solution, and the product will often precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Process Optimization and Critical Parameters:

-

Base and Solvent: Using the same alkoxide base as the ester group on the malonate (e.g., sodium ethoxide for diethyl malonate) prevents transesterification.[3] Anhydrous conditions are crucial for the enolate formation step.

-

Side Reactions: A major potential side reaction is the dialkylation of the malonic ester.[3] Using a slight excess of the malonic ester can help to minimize this.[4]

-

Decarboxylation: Ensure complete hydrolysis before acidification and heating to promote efficient decarboxylation.

Route 2: The Cyanation-Hydrolysis Pathway

This route offers a more direct two-step sequence from the halo-pyridine. It is particularly relevant for larger-scale synthesis, provided that appropriate safety measures for handling cyanide reagents are in place.

Mechanism and Rationale: The first step involves the displacement of the halide (chloride or bromide) with a cyanide source. This is typically achieved using a metal cyanide, often with a catalyst like palladium or copper.[8][10] The resulting 2-(5-fluoropyridin-2-yl)acetonitrile is a stable intermediate that can be isolated and purified. The final step is the vigorous hydrolysis of the nitrile group under either acidic or basic conditions to afford the carboxylic acid.

Caption: Workflow for the Cyanation-Hydrolysis Pathway.

Experimental Protocol (Representative):

-

Cyanation: To a mixture of 2-chloro-5-fluoropyridine (1.0 eq), potassium cyanide (1.5 eq), and a palladium catalyst such as palladium(II) acetate (0.05 eq) in a polar aprotic solvent like DMF, heat the reaction to 120-140 °C for 6-10 hours under an inert atmosphere.

-

Workup and Isolation of Nitrile: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent. Wash, dry, and concentrate the organic phase. The crude nitrile can be purified by column chromatography or distillation.

-

Hydrolysis: The isolated nitrile is heated to reflux in concentrated sulfuric acid (e.g., 60-70%) for several hours until TLC or HPLC indicates complete conversion.

-

Final Purification: The reaction mixture is cooled and carefully poured onto ice, then neutralized with a base (e.g., NaOH) to precipitate the product. The solid is collected by filtration, washed, and dried.

Process Optimization and Critical Parameters:

-

Cyanide Source: While alkali metal cyanides are common, safer alternatives like potassium ferrocyanide are being explored to reduce operational hazards.[10]

-

Catalyst: The choice of catalyst is critical for efficient cyanation, especially with less reactive chlorides. Ligand-free palladium systems or copper-based catalysts can be effective.[8][10]

-

Hydrolysis Conditions: Both acidic and basic hydrolysis are effective, but conditions must be harsh (high temperature, concentrated reagents) to drive the reaction to completion.

Comparative Analysis of Synthetic Routes

| Metric | Malonic Ester Synthesis | Cyanation-Hydrolysis Pathway |

| Overall Yield | Moderate to Good | Good to Excellent |

| Number of Steps | 2 (can be one-pot) | 2 |

| Starting Materials | Diethyl malonate, NaOEt | KCN/NaCN, Pd/Cu catalyst |

| Safety/Hazards | Flammable solvents, strong bases | Highly toxic cyanide reagents |

| Scalability | Good for lab scale; decarboxylation can be tricky on a large scale | Excellent, but requires specialized handling for cyanide |

Recommendation: For discovery and small-scale synthesis (<100g), the Malonic Ester Synthesis is often preferred due to its operational simplicity and avoidance of highly toxic cyanide salts. For process development and large-scale manufacturing, the Cyanation-Hydrolysis Pathway may be more economical and higher-yielding, provided the necessary engineering controls and safety protocols are implemented.

Purification and Characterization

Purification Strategy: The final product is a solid at room temperature.[11] Purification is typically achieved by recrystallization from polar solvents like ethanol, water, or mixtures thereof. A final wash with a non-polar solvent like hexanes can remove residual organic impurities.

Analytical Characterization:

| Technique | Expected Result |

| ¹H NMR | Signals corresponding to the methylene protons (~3.8 ppm) and three aromatic protons on the fluoropyridine ring. |

| ¹³C NMR | Resonances for the carboxylic acid carbon (~170-175 ppm), methylene carbon, and the five distinct carbons of the fluoropyridine ring. |

| ¹⁹F NMR | A single resonance characteristic of the fluorine atom on the pyridine ring. |

| Mass Spec (MS) | Molecular ion peak corresponding to the exact mass of the compound (C₇H₆FNO₂: 155.0383).[12] |

| Infrared (IR) | Characteristic broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C-F stretching vibrations.[13][14] |

| Melting Point | A sharp melting point should be observed for the pure compound. |

Conclusion

The synthesis of this compound can be reliably achieved through several well-established chemical routes. The choice between the malonic ester pathway and the cyanation-hydrolysis pathway depends on the scale of the synthesis, available resources, and safety considerations. Both methods, when optimized, provide access to this valuable building block for the pharmaceutical industry. Rigorous analytical characterization is essential to ensure the purity and identity of the final compound, which is paramount for its application in drug development and manufacturing.

References

-

Wikipedia. Malonic ester synthesis. Available from: [Link]

-

Organic Chemistry Portal. Malonic Ester Synthesis. Available from: [Link]

-

Chemistry LibreTexts. Malonic Ester Synthesis. Available from: [Link]

-

Chemistry Steps. Malonic Ester Synthesis. Available from: [Link]

-

Clark, J. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Available from: [Link]

-

MySkinRecipes. 2-(5-Chloropyridin-2-yl)acetic acid. Available from: [Link]

-

Appchem. This compound hydrochloride. Available from: [Link]

-

Appchem. This compound. Available from: [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available from: [Link]

- Google Patents. US6699993B1 - Process for the preparation of 2-cyanopyridines.

- Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Available from: [Link]

-

PubChem. 2-(5-Chloropyridin-2-yl)acetic acid. Available from: [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Available from: [Link]

-

ResearchGate. Preparation of Cyanopyridines by Direct Cyanation. Available from: [Link]

-

Organic Syntheses. Pyridine and Pyrimidine Derivatives Preparation. Available from: [Link]

- Google Patents. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.

-

Pharmaceutical Technology. Advances in Green Chemistry for Pharmaceutical Applications. Available from: [Link]

-

National Institute of Standards and Technology. Acetic acid - NIST WebBook. Available from: [Link]

-

VPL. Acetic acid (CH3COOH). Available from: [Link]

-

ResearchGate. The representative 1 H-NMR spectra. Available from: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Iron(iii)-catalyzed α-cyanation and carbonylation with 2-pyridylacetonitrile. Available from: [Link]

Sources

- 1. 2-(5-Chloropyridin-2-yl)acetic acid [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. Malonic Ester Synthesis [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]

- 11. This compound | 1000515-83-2 [sigmaaldrich.com]

- 12. appchemical.com [appchemical.com]

- 13. Acetic acid [webbook.nist.gov]

- 14. vpl.astro.washington.edu [vpl.astro.washington.edu]

An In-depth Technical Guide to 2-(5-Fluoropyridin-2-yl)acetic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. When integrated into a pyridine ring, one of the most prevalent heterocyclic structures in FDA-approved drugs, these effects are amplified, creating a "privileged" structural motif for drug discovery.[1] This guide provides a comprehensive technical overview of 2-(5-Fluoropyridin-2-yl)acetic acid, a valuable building block that embodies this principle, offering a versatile platform for the synthesis of novel therapeutics.

Compound Profile and Physicochemical Properties

IUPAC Name: this compound

This compound is a substituted pyridylacetic acid, a class of molecules recognized for their utility as both final drug substances and critical intermediates in their synthesis.

Chemical Structure and Identifiers

The foundational structure of this compound is a pyridine ring fluorinated at the 5-position and substituted with an acetic acid moiety at the 2-position.

Molecular Formula: C7H6FNO2

Molecular Weight: 155.13 g/mol

Canonical SMILES: C1=C(C=NC=C1CC(=O)O)F

InChI Key: GNZVAIZIJBXHHD-UHFFFAOYSA-N

CAS Number: 1000515-83-2

A 2D representation of the chemical structure is provided below:

Caption: 2D Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. This data is crucial for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Boiling Point | 265.0 ± 25.0 °C at 760 mmHg | [2] |

| Purity | Typically ≥95% | [2] |

| Storage | -20°C, sealed storage, away from moisture | [2] |

Note: Specific melting point and solubility data are not consistently reported in publicly available literature and should be determined empirically for each batch.

Synthesis Strategies and Methodologies

General Synthetic Approaches

Two primary strategies for the synthesis of 2-pyridylacetic acid derivatives involve:

-

Palladium-Catalyzed Cross-Coupling Reactions: This approach typically utilizes a halopyridine as a starting material, which is then coupled with a suitable two-carbon building block.

-

Nucleophilic Aromatic Substitution (SNAr) Reactions: This method involves the reaction of an activated halopyridine with a nucleophile, such as a malonate or cyanoacetate, followed by hydrolysis and decarboxylation.

A promising, more recent approach involves a three-component synthesis utilizing the dual reactivity of Meldrum's acid derivatives. This method first employs the Meldrum's acid derivative as a nucleophile to perform substitution on an activated pyridine-N-oxide, followed by its action as an electrophile to trigger ring-opening and decarboxylation.

Plausible Synthesis Workflow

Based on established methodologies for similar compounds, a plausible synthetic workflow for this compound could start from 2-chloro-5-fluoropyridine. The following diagram illustrates a conceptual synthetic pathway.

Caption: Conceptual workflow for the synthesis of this compound.

Causality in Experimental Choices: The choice of starting from a halopyridine like 2-chloro-5-fluoropyridine is dictated by its commercial availability and the reactivity of the chloro-substituent towards nucleophilic substitution or cross-coupling reactions. The subsequent hydrolysis step is a standard and reliable method for converting ester or nitrile intermediates into the desired carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

This compound and its analogues are valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluoropyridine moiety is known to enhance biological activity and improve pharmacokinetic profiles.

Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its carboxylic acid and fluoropyridine groups offer reactive handles for further chemical modifications, allowing for the construction of diverse molecular architectures. For instance, the closely related 2-(5-chloropyridin-2-yl)acetic acid is utilized in the development of compounds with potential anti-inflammatory, antimicrobial, or antiviral properties.[3]

Potential as a Scaffold in Enzyme Inhibition

The structural features of this compound make it an attractive scaffold for the design of enzyme inhibitors. The pyridine ring can engage in various non-covalent interactions within an enzyme's active site, while the acetic acid moiety can be modified to target specific residues. The fluorine atom can further enhance binding affinity through favorable electrostatic interactions. This is a common strategy in the development of inhibitors for various enzyme classes, including kinases, proteases, and metabolic enzymes.

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is critical for its use in research and development. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive characterization.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing the purity of the compound and for monitoring reaction progress. A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

-

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique for qualitative analysis of reaction mixtures and for determining appropriate solvent systems for column chromatography.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information on the number and connectivity of hydrogen atoms in the molecule. The aromatic protons on the pyridine ring and the methylene protons of the acetic acid group will have characteristic chemical shifts.

-

13C NMR: Reveals the carbon skeleton of the molecule.

-

19F NMR: Is essential for confirming the presence and chemical environment of the fluorine atom.

-

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Self-Validating System: A robust quality control protocol would involve the use of at least two orthogonal analytical techniques (e.g., HPLC and NMR) to confirm both the purity and identity of the compound. The data from these analyses should be cross-validated to ensure consistency and accuracy.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion and Future Outlook

This compound stands as a significant building block in the arsenal of medicinal chemists. Its strategic combination of a fluorinated pyridine ring and a reactive acetic acid moiety provides a versatile platform for the synthesis of novel and potentially potent therapeutic agents. As the demand for more effective and safer drugs continues to grow, the importance of such well-designed, functionalized building blocks in accelerating the drug discovery process cannot be overstated. Further research into the development of efficient and scalable synthetic routes for this compound, as well as the exploration of its utility in the synthesis of a broader range of biologically active molecules, will undoubtedly solidify its role in the future of pharmaceutical research.

References

Sources

An In-Depth Technical Guide to the Physical Properties of 2-(5-Fluoropyridin-2-YL)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical properties of 2-(5-Fluoropyridin-2-YL)acetic acid, a key building block in medicinal chemistry and drug discovery. The following sections detail its fundamental physicochemical characteristics, offering insights into its handling, behavior in various environments, and analytical characterization.

Introduction

This compound, with the CAS number 1000515-83-2, is a fluorinated pyridine derivative. The presence of the fluorine atom and the carboxylic acid moiety imparts unique electronic properties and potential for various chemical interactions, making it a valuable synthon in the development of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, from reaction setup and purification to formulation and analytical method development.

General and Physicochemical Properties

A summary of the fundamental physical and chemical identifiers for this compound is presented in the table below. These properties are essential for accurate documentation, safety assessments, and theoretical modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO₂ | [1] |

| Molecular Weight | 155.13 g/mol | |

| Physical Form | Solid | |

| Predicted Boiling Point | 265.0 ± 25.0 °C at 760 mmHg | [2] |

| Purity | Typically ≥95% |

Structural Information and Crystallography

The three-dimensional arrangement of atoms and molecules in the solid state is a critical determinant of a compound's physical properties, including its melting point, solubility, and stability.

Crystal Structure

As of the latest available data, a definitive, publicly accessible crystal structure of this compound has not been reported. The determination of its crystal structure through single-crystal X-ray diffraction would provide invaluable insights into its molecular conformation, intermolecular interactions (such as hydrogen bonding), and packing arrangement in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines a general, yet robust, methodology for the determination of the crystal structure of a small molecule like this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

-

Crystal Growth (The Crucial First Step):

-

Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. The goal is to obtain a single, well-ordered crystal of sufficient size (typically 0.1-0.3 mm in each dimension).

-

Methodology:

-

Dissolve a small amount of this compound in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, acetone, or ethyl acetate/hexane) to achieve a supersaturated solution.

-

Employ slow evaporation, slow cooling, or vapor diffusion techniques to induce crystallization. The slow rate is critical to allow molecules to arrange themselves into a well-ordered lattice.

-

Carefully mount a suitable crystal onto a goniometer head using a cryo-protectant if data is to be collected at low temperatures.

-

-

-

Data Collection:

-

Rationale: To obtain a complete and redundant set of diffraction data, the crystal is rotated in the X-ray beam.

-

Methodology:

-

Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect a series of diffraction images at various crystal orientations. Modern detectors, such as CCD or CMOS detectors, are used to efficiently capture the diffraction pattern.

-

-

-

Structure Solution and Refinement:

-

Rationale: The collected diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions can be determined and refined.

-

Methodology:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Use direct methods or Patterson methods to solve the initial crystal structure.

-

Refine the atomic positions and thermal parameters against the experimental data using least-squares methods.

-

-

Caption: Workflow for Crystal Structure Determination.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Pyridyl Protons: Three distinct signals in the aromatic region, with chemical shifts and coupling patterns influenced by the fluorine and acetic acid substituents.

-

Methylene Protons: A singlet or a multiplet for the -CH₂- group adjacent to the pyridine ring and the carboxylic acid.

-

Carboxylic Acid Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the fluorine and oxygen atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Rationale: Proper sample preparation is key to obtaining high-resolution NMR spectra.

-

Methodology:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry NMR tube.

-

-

-

Data Acquisition:

-

Rationale: The choice of NMR experiment and parameters will determine the quality and type of information obtained.

-

Methodology:

-

Place the NMR tube in the spectrometer.

-

Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.

-

Additional experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.

-

-

Thermodynamic Properties

Melting Point

The melting point is a fundamental physical property that provides information about the purity and the strength of the crystal lattice. An experimentally determined melting point for this compound is not consistently reported across publicly available sources. Commercial suppliers generally list it as a solid, but a specific melting range is not provided.

Experimental Protocol: Melting Point Determination

-

Sample Preparation:

-

Rationale: A finely powdered, dry sample ensures uniform heat transfer.

-

Methodology:

-

Ensure the sample of this compound is completely dry.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

-

-

Measurement:

-

Rationale: A slow heating rate around the melting point is crucial for an accurate determination.

-

Methodology:

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rapid rate initially to approach the expected melting point.

-

Once the temperature is within 15-20°C of the expected melting point, slow the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

-

-

Solubility

The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation. While specific quantitative solubility data is not widely published, its structure suggests it will be soluble in polar organic solvents and have some solubility in water, which can be influenced by pH.

Experimental Protocol: Gravimetric Solubility Determination

-

Equilibration:

-

Rationale: To ensure the solution is saturated, the solid is equilibrated with the solvent for a sufficient period at a constant temperature.

-

Methodology:

-

Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.

-

Stir or agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

-

Sample Analysis:

-

Rationale: By determining the mass of the dissolved solid in a known mass of the saturated solution, the solubility can be calculated.

-

Methodology:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known mass of the clear, saturated supernatant.

-

Evaporate the solvent from the supernatant under controlled conditions (e.g., using a rotary evaporator or a vacuum oven).

-

Weigh the remaining solid residue.

-

Calculate the solubility in terms of g/100 g of solvent or other appropriate units.

-

-

Sources

A Technical Guide to the Synthetic Landscape of 2-(5-Fluoropyridin-2-YL)acetic acid: Starting Materials and Strategic Selection

Executive Summary

2-(5-Fluoropyridin-2-yl)acetic acid is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1] Its structural motif, featuring a fluorinated pyridine ring linked to an acetic acid side chain, imparts desirable pharmacokinetic properties to target molecules. This guide provides an in-depth analysis of the principal synthetic routes to this valuable intermediate, with a critical focus on the selection, availability, and strategic utility of the core starting materials. We will dissect three primary synthetic pathways, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to inform researchers and drug development professionals in making strategic, efficient, and scalable synthetic decisions.

Introduction to this compound

This compound (CAS No. 1000515-83-2) is a substituted pyridine derivative with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol .[2][3][4] The presence of the fluorine atom at the 5-position of the pyridine ring is a key feature, as fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability. This compound and its hydrochloride salt (CAS No. 1795504-70-9) serve as crucial intermediates in the development of various therapeutic agents.[5][6]

Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic analysis of this compound reveals several logical disconnections. The most apparent strategies involve forming the C-C bond between the pyridine ring and the acetic acid side chain or, alternatively, constructing the acetic acid moiety from a pre-existing two-carbon unit on the ring. This leads to three primary, industrially relevant synthetic pathways, each originating from a distinct class of starting material.

Caption: Retrosynthetic pathways to this compound.

Primary Synthetic Pathways and Starting Material Analysis

The choice of synthetic route is fundamentally dictated by the availability, cost, and reactivity of the initial starting material. We will now explore the most prevalent strategies.

Pathway A: The Cyanide Route via Nitrile Hydrolysis

This is arguably the most direct and widely employed route, leveraging the robust chemistry of nitrile synthesis and hydrolysis. The pathway begins with a readily available 2-halo-5-fluoropyridine, which undergoes nucleophilic aromatic substitution (SₙAr) with a cyanide salt, followed by hydrolysis of the resulting acetonitrile intermediate.

Starting Material Focus: 2-Halo-5-fluoropyridines

The key starting materials for this route are 2-Chloro-5-fluoropyridine (CAS: 31301-51-6) and 2-Bromo-5-fluoropyridine (CAS: 41404-58-4).[7][8]

-

Causality of Choice: The halogen at the 2-position is activated towards nucleophilic substitution by the electron-withdrawing nature of the ring nitrogen. The bromide is more reactive than the chloride, allowing for milder reaction conditions, but is often more expensive. The choice between them is a classic cost-versus-reactivity decision.

-

Commercial Availability: Both compounds are widely available from numerous chemical suppliers, making this route highly accessible for both academic and industrial labs.[7][9][10][11]

| Supplier Type | Compound | Purity | Representative Suppliers |

| Bulk Manufacturers | 2-Bromo-5-fluoropyridine | >98% | Leap Chem, Liaoning Tianhua Chemical[7][9] |

| Research Chemicals | 2-Bromo-5-fluoropyridine | >97-99% | TCI, ChemScene, Ottokemi[10][11] |

| Research Chemicals | 2-Chloro-5-fluoropyridine | >98% | Sigma-Aldrich, PubChem listed suppliers[8] |

Key Transformations & Protocols

-

Synthesis of 2-(5-fluoropyridin-2-yl)acetonitrile (CAS: 960371-08-8)

-

Rationale: This step involves an SₙAr reaction. The choice of a polar aprotic solvent like DMSO or DMF is critical as it solvates the cation (e.g., Na⁺) while leaving the cyanide anion highly nucleophilic. Heat is required to overcome the activation energy of C-X bond cleavage.

-

Experimental Protocol:

-

To a solution of 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous DMSO, add sodium cyanide (1.2 eq).

-

Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).

-

Cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile, which can be purified by column chromatography or distillation.

-

-

-

Hydrolysis of 2-(5-fluoropyridin-2-yl)acetonitrile

-

Rationale: Nitrile hydrolysis can be achieved under acidic or basic conditions. Acidic hydrolysis (e.g., with H₂SO₄ or HCl) is often preferred for a direct conversion to the carboxylic acid, as basic hydrolysis can sometimes arrest at the amide intermediate stage.[12] The strong acid protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.

-

Experimental Protocol (Acid-Catalyzed):

-

Add 2-(5-fluoropyridin-2-yl)acetonitrile (1.0 eq) to a 6M aqueous solution of sulfuric acid.

-

Heat the mixture to reflux (approx. 110-120 °C) and maintain for 6-12 hours, monitoring for the disappearance of the starting material and any amide intermediate.

-

Cool the reaction mixture in an ice bath.

-

Carefully adjust the pH to ~3-4 with a concentrated NaOH solution. The product will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

-

-

Pathway B: The Aldehyde Route via Wittig-type Chemistry

This pathway offers an alternative C-C bond formation strategy, starting from 5-fluoropyridine-2-carboxaldehyde. It is particularly useful if the aldehyde is a more readily available or cost-effective starting material.

Starting Material Focus: 5-Fluoropyridine-2-carboxaldehyde (CAS: 31181-88-1) [13][14]

-

Synthesis: This aldehyde is typically prepared via methods such as the Vilsmeier-Haack formylation of 2-fluoropyridine derivatives or through a Grignard reaction involving 2,5-dihalopyridine, where one halogen undergoes metal-exchange and is then quenched with a formylating agent like DMF.[15][16]

-

Commercial Availability: It is commercially available, though sometimes at a higher cost per gram than the corresponding halopyridines.[13]

Key Transformations

-

Wittig/Horner-Wadsworth-Emmons (HWE) Reaction:

-

Rationale: The HWE reaction is often superior to the classic Wittig for this transformation. It uses a phosphonate carbanion (e.g., from triethyl phosphonoacetate) which is more nucleophilic than the corresponding ylide and generates a water-soluble phosphate byproduct, simplifying purification.[17] This reaction directly installs an α,β-unsaturated ester.

-

-

Reduction & Hydrolysis:

-

The resulting double bond must be reduced, typically via catalytic hydrogenation (e.g., H₂/Pd-C).

-

The final step is the saponification (hydrolysis) of the ethyl ester to the carboxylic acid using a base like NaOH or LiOH, followed by acidic workup.[18]

-

Caption: Workflow for the synthesis via the aldehyde route.

Pathway C: The Malonic Ester Route

This classic pathway is analogous to the cyanide route but uses a malonic ester as the carbanion source, avoiding the use of highly toxic cyanide salts.

Starting Material Focus: 2-Halo-5-fluoropyridines

This route uses the same starting materials as Pathway A, namely 2-chloro- or 2-bromo-5-fluoropyridine.

Key Transformations

-

Malonic Ester Alkylation:

-

Rationale: Diethyl malonate is deprotonated by a strong base (e.g., sodium ethoxide) to form a soft, stabilized nucleophile. This nucleophile then displaces the halide from the 2-position of the pyridine ring in an SₙAr reaction.

-

-

Hydrolysis and Decarboxylation:

-

The resulting diethyl 2-(5-fluoropyridin-2-yl)malonate is then subjected to basic hydrolysis (saponification) which converts both ester groups to carboxylates.

-

Upon acidification, the intermediate malonic acid is unstable and readily undergoes decarboxylation, typically with gentle heating, to lose CO₂ and yield the final product.

-

Comparative Analysis of Synthetic Strategies

| Parameter | Pathway A (Cyanide) | Pathway B (Aldehyde/Wittig) | Pathway C (Malonic Ester) |

| Number of Steps | 2 | 3 | 2 (often one-pot hydrolysis/decarboxylation) |

| Starting Material Cost | Low to Moderate | Moderate to High | Low to Moderate |

| Overall Yield | High | Moderate | Good to High |

| Scalability | Excellent; widely used in industry. | Good; requires handling of phosphonates/ylides. | Very good; classic, reliable method. |

| Safety Concerns | High: Use of toxic NaCN/KCN requires strict handling protocols. | Moderate: Use of strong bases (NaH) and hydrogenation. | Low: Avoids highly toxic reagents. Uses standard bases. |

| Key Advantage | Most direct, high-yielding, and economical at scale. | Good alternative if aldehyde is readily available. | Avoids use of cyanide, enhancing safety. |

Conclusion and Authoritative Recommendation

For large-scale industrial production, Pathway A (The Cyanide Route) remains the most economically viable and efficient method for synthesizing this compound, predicated on the implementation of appropriate safety measures for handling cyanide. The low cost of 2-halopyridines and sodium cyanide, combined with the high-yielding nature of the two-step process, provides a clear economic advantage.

For laboratory-scale synthesis, particularly in academic or early-stage discovery settings where safety and convenience may be prioritized over cost, Pathway C (The Malonic Ester Route) presents a highly attractive alternative. It avoids the significant hazards associated with cyanide while still offering a robust and high-yielding sequence from the same readily available starting materials.

Pathway B (The Aldehyde Route) is a more specialized approach. It is a strategically sound choice only when the requisite 5-fluoropyridine-2-carboxaldehyde is available as a cheap starting material or as a downstream intermediate from another synthetic sequence. While elegant, the additional steps of olefination and reduction typically make it less step-economical than the other routes.

Ultimately, the optimal choice of starting material and synthetic strategy depends on a careful evaluation of the specific project goals, balancing scale, cost, safety, and available resources.

References

- 1. 2-((5-Fluoropyridin-2-yl)oxy)aceticacid [myskinrecipes.com]

- 2. appchemical.com [appchemical.com]

- 3. This compound | 1000515-83-2 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. appchemical.com [appchemical.com]

- 6. 1795504-70-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. leapchem.com [leapchem.com]

- 8. 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]

- 10. 2-Bromo-5-fluoropyridine, 97% 41404-58-4 manufacturers in India | 2-Bromo-5-fluoropyridine, 97% - India with worldwide shipping [ottokemi.com]

- 11. chemscene.com [chemscene.com]

- 12. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. manchesterorganics.com [manchesterorganics.com]

- 14. 5-Fluoropyridine-2-carboxaldehyde | C6H4FNO | CID 10351697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Page loading... [guidechem.com]

- 16. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]

- 17. Wittig Reaction [organic-chemistry.org]

- 18. jocpr.com [jocpr.com]

Discovery of 2-(5-Fluoropyridin-2-YL)acetic acid

An In-depth Technical Guide on 2-(5-Fluoropyridin-2-YL)acetic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in the pharmaceutical industry. As a Senior Application Scientist, this document synthesizes established synthetic protocols, detailed characterization data, and insights into its application in modern drug discovery. The guide is structured to provide researchers, chemists, and drug development professionals with a practical and authoritative resource, grounded in scientific literature and validated experimental practices. We will explore the rationale behind its synthesis, methods for its characterization, and its role as a key intermediate in the development of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Heterocycles

In medicinal chemistry, the introduction of fluorine into a drug candidate is a well-established strategy to enhance pharmacological properties. Fluorine's unique characteristics—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to its biological target.[1][2] The pyridine scaffold, a common motif in many approved drugs, when functionalized with fluorine, creates a privileged structural class.

This compound (CAS No. 1000515-83-2) has emerged as a crucial intermediate.[3][4][5] Its structure combines the beneficial electronic properties of the 5-fluoropyridine ring with a reactive carboxylic acid handle, making it a versatile synthon for constructing complex molecules and libraries for high-throughput screening.

Synthesis and Mechanism: A Validated Protocol

The synthesis of this compound is typically achieved through a multi-step sequence. The chosen route must be robust, scalable, and provide the final product in high purity. The following protocol is a widely accepted method starting from 2-chloro-5-fluoropyridine.

Experimental Protocol: Malonic Ester Synthesis and Subsequent Hydrolysis/Decarboxylation

The rationale for this two-step approach is its reliability and high yield. The malonic ester synthesis allows for the controlled formation of the carbon-carbon bond at the 2-position of the pyridine ring, and the subsequent hydrolysis and decarboxylation is a classic and efficient method to generate the desired acetic acid moiety.

Materials & Reagents:

-

2-Chloro-5-fluoropyridine

-

Diethyl malonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ethanol

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Step 1: Diethyl 2-(5-fluoropyridin-2-yl)malonate Synthesis

-

Suspend sodium hydride (1.1 eq.) in anhydrous DMF in a flame-dried, three-neck flask under a nitrogen atmosphere and cool to 0 °C.

-